Piperazin-1-amine dihydrochloride
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Overview
Description
Piperazin-1-amine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClN3 and its molecular weight is 137.61118. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Uses and Mechanisms
Piperazine derivatives have been extensively explored for their therapeutic properties. A review of patents from 2010 to the present highlighted the wide range of therapeutic applications of Piperazine, including its role in the development of antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The versatility of Piperazine is attributed to the effect of slight modifications on its nucleus, which can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review covers the anti-mycobacterial compounds from the past five decades, emphasizing the design, rationale, and structure-activity relationship of potent Piperazine-based anti-TB molecules (Girase et al., 2020).
Neuroprotective and Antidepressant Properties
Piperazine derivatives have been identified for their role in developing novel antidepressants, attributed to their favorable CNS pharmacokinetic profile. The presence of a Piperazine substructure is a commonality in many marketed antidepressants, suggesting its critical role in the efficacy of these medications (Kumar et al., 2021).
Development for Tuberculosis Treatment
Macozinone, a Piperazine-benzothiazinone derivative known as PBTZ169, is currently undergoing clinical studies for treating tuberculosis. This compound targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Piperazine derivatives have been explored as D2 receptor ligands for treating schizophrenia, Parkinson's disease, depression, and anxiety. Their pharmacophore structure, comprising aromatic moiety, cyclic amine, central linker, and lipophilic fragment, is crucial for D2 receptor affinity, highlighting their potential in neuropsychiatric disorder treatment (Jůza et al., 2022).
Environmental Applications
Recent developments in nanofiltration (NF) membranes, particularly those based on Piperazine, have shown dramatic improvements in separation performance for environmental applications. These membranes feature a crumpled polyamide layer, offering enhanced water permeance, selectivity, and antifouling performance (Shao et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Piperazin-1-amine dihydrochloride, like other piperazine derivatives, plays a role in biochemical reactions. The nitrogen atom sites serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability
Cellular Effects
Piperazine, a related compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Piperazine, a related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Properties
IUPAC Name |
piperazin-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACCVCWDXNPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-12-5 |
Source
|
Record name | piperazin-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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